Rhamnono-1,5-lactone

Description

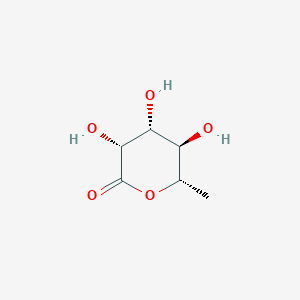

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10O5 |

|---|---|

Molecular Weight |

162.14 g/mol |

IUPAC Name |

(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-one |

InChI |

InChI=1S/C6H10O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-5,7-9H,1H3/t2-,3-,4+,5+/m0/s1 |

InChI Key |

ZVAHHEYPLKVJSO-QMKXCQHVSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H](C(=O)O1)O)O)O |

Canonical SMILES |

CC1C(C(C(C(=O)O1)O)O)O |

Origin of Product |

United States |

Occurrence and Biological Significance of Rhamnono 1,5 Lactone in Natural Systems

Biosynthetic Origins and Precursors of Rhamnono-1,5-lactone

The formation of this compound is a direct consequence of the microbial breakdown of its parent sugar, L-rhamnose.

L-rhamnose, a 6-deoxy-L-mannose, is a naturally abundant monosaccharide. nih.govresearchgate.net It is a significant structural component of complex polysaccharides in plants, such as pectin (B1162225) (specifically rhamnogalacturonan I and II), and is also found in the cell walls of many bacteria. nih.govresearchgate.netmdpi.comfrontiersin.orgnih.gov Microorganisms capable of utilizing plant biomass release L-rhamnose from these polymers using extracellular enzymes like α-L-rhamnosidases. nih.govacs.org Once transported into the cell, this free sugar serves as a foundational substrate, entering specific catabolic pathways where it is converted into central metabolic intermediates. nih.govresearchgate.netresearchgate.net

Microbial Metabolism of L-Rhamnose and Lactone Intermediates

Microbes have evolved two primary pathways for L-rhamnose catabolism: a phosphorylated route common in bacteria and a non-phosphorylated, oxidative pathway characteristic of fungi and a few bacterial species. nih.govmdpi.comfrontiersin.orgresearchgate.net The formation of rhamnono-lactone intermediates is exclusive to the non-phosphorylated pathway.

Fungi, including species like Aspergillus niger and Aspergillus nidulans, predominantly utilize a non-phosphorylated pathway to metabolize L-rhamnose. nih.govmdpi.comresearchgate.net The initial step of this pathway is the oxidation of L-rhamnose by the enzyme L-rhamnose dehydrogenase. nih.govmdpi.com This reaction is thought to yield the unstable L-rhamnono-1,5-lactone, which is a delta-lactone. researchgate.net This intermediate is highly transient and may spontaneously hydrolyze to L-rhamnonate or, more commonly, rearrange to the more stable five-membered ring structure, L-rhamnono-1,4-lactone (a gamma-lactone). mdpi.comresearchgate.netresearchgate.net This 1,4-lactone is then hydrolyzed by a specific enzyme, L-rhamnono-1,4-lactonase (also referred to as L-rhamnono-γ-lactonase), to form L-rhamnonate, which is further processed in the pathway. nih.govresearchgate.netnih.govwikipedia.org

The most common L-rhamnose degradation route in bacteria, such as Escherichia coli, is a phosphorylated pathway. nih.govfrontiersin.orgnih.govnih.gov This pathway begins with the isomerization of L-rhamnose to L-rhamnulose by L-rhamnose isomerase, followed by phosphorylation and subsequent cleavage, ultimately yielding dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. researchgate.netfrontiersin.orgnih.gov This canonical bacterial pathway does not involve the formation of lactone intermediates. frontiersin.org

However, an alternative non-phosphorylated pathway, analogous to the one in fungi, has been identified in a few bacterial species, including Azotobacter vinelandii and Sphingomonas sp. mdpi.comfrontiersin.orgresearchgate.netresearchgate.net In these bacteria, L-rhamnose is oxidized by L-rhamnose-1-dehydrogenase to produce L-rhamnono-γ-lactone (L-rhamnono-1,4-lactone), which is then further metabolized. frontiersin.orgresearchgate.net

| Feature | Fungal / Non-phosphorylated Pathway | Bacterial / Phosphorylated Pathway |

|---|---|---|

| Primary Organisms | Fungi (e.g., Aspergillus, Scheffersomyces), some bacteria (e.g., Azotobacter) nih.govmdpi.comfrontiersin.org | Most bacteria (e.g., Escherichia coli) nih.govfrontiersin.orgnih.gov |

| First Enzymatic Step | Oxidation by L-rhamnose dehydrogenase mdpi.comresearchgate.net | Isomerization by L-rhamnose isomerase researchgate.netnih.gov |

| Key Intermediates | L-rhamnono-1,5-lactone (unstable), L-rhamnono-1,4-lactone, L-rhamnonate mdpi.comresearchgate.netnih.gov | L-rhamnulose, L-rhamnulose-1-phosphate researchgate.netnih.gov |

| Lactone Formation | Yes (1,5- and 1,4-lactones) researchgate.net | No frontiersin.org |

| End Products of Initial Phase | Pyruvate (B1213749) and L-lactaldehyde mdpi.comescholarship.org | Dihydroxyacetone phosphate and L-lactaldehyde frontiersin.orgnih.gov |

Enzymatic Formation and Interconversion of this compound

The synthesis of this compound is catalyzed by a specific dehydrogenase enzyme, which exhibits high substrate specificity and dictates the yield of the subsequent lactone products.

L-rhamnose dehydrogenase (EC 1.1.1.173) is the enzyme responsible for the initial oxidative step in the non-phosphorylated catabolism of L-rhamnose. nih.govresearchgate.netwikipedia.org It catalyzes the oxidation of L-rhamnose at the C1 position, utilizing nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor, which is reduced to NADH in the process. mdpi.comresearchgate.net The immediate product is L-rhamnono-1,5-lactone, though it is often considered a transient species that readily converts to the more stable L-rhamnono-1,4-lactone. researchgate.netwikipedia.org

Research on L-rhamnose dehydrogenase from Aspergillus niger, known as LraA, has demonstrated its high specificity for L-rhamnose. mdpi.comdntb.gov.uaaalto.fi The enzyme shows significantly higher activity with L-rhamnose compared to other sugars, ensuring an efficient yield of the lactone product specifically from this substrate. mdpi.com For instance, the specific activity of A. niger LraA for L-rhamnose is over 50 times greater than for L-fucose, and no activity is observed with many other common monosaccharides. mdpi.com This high degree of specificity is matched by its gene expression, which is significantly induced only in the presence of L-rhamnose. mdpi.comaalto.fi The activity of this enzyme is typically measured by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH. nih.govmdpi.com

| Substrate | Specific Activity (U·mg⁻¹) | Relative Activity (%) |

|---|---|---|

| L-Rhamnose | 63.4 ± 5.7 mdpi.com | 100% |

| L-Fucose | 1.15 ± 0.43 mdpi.com | ~1.8% |

| Other Sugars (e.g., D-glucose, D-galactose, L-arabinose) | No activity observed mdpi.com | 0% |

Lactonase-Mediated Hydrolysis and Equilibrium Dynamics, including L-Rhamnono-1,4-Lactonase

This compound, the delta-lactone of L-rhamnonic acid, is a cyclic ester formed during the metabolic processing of L-rhamnose. In aqueous environments, lactones exist in a dynamic equilibrium with their corresponding open-chain hydroxy acids. Upon being dissolved in water, this compound is subject to spontaneous, non-enzymatic hydrolysis, leading to the formation of L-rhamnonate. wikipedia.orgnih.gov This process also results in the formation of the more stable five-membered ring structure, L-rhamnono-1,4-lactone (a gamma-lactone). nih.gov The balance between the lactone forms and the open-chain acid is influenced by factors such as pH and temperature. wikipedia.orgyoutube.com

The hydrolysis of the lactone ring is significantly accelerated by specific enzymes known as lactonases. In the context of L-rhamnose metabolism, the key enzyme is L-rhamnono-1,4-lactonase (EC 3.1.1.65), also referred to as L-rhamnono-γ-lactonase. wikipedia.orgnih.gov This enzyme is a hydrolase that specifically targets and catalyzes the cleavage of the ester bond in the L-rhamnono-1,4-lactone. wikipedia.orgqmul.ac.uk The reaction involves the addition of a water molecule across the ester linkage, definitively opening the ring to yield L-rhamnonate. wikipedia.org

Table 1: Characteristics of L-Rhamnono-1,4-lactonase

| Feature | Description | References |

|---|---|---|

| Enzyme Commission No. | 3.1.1.65 | wikipedia.orgqmul.ac.uk |

| Systematic Name | L-rhamnono-1,4-lactone lactonohydrolase | wikipedia.org |

| Common Names | L-rhamno-γ-lactonase, LRA2 | wikipedia.orgnih.gov |

| Enzyme Class | Hydrolase (specifically, a carboxylic esterase) | wikipedia.org |

| Catalyzed Reaction | L-rhamnono-1,4-lactone + H₂O ⇌ L-rhamnonate | wikipedia.org |

| Metabolic Pathway | L-rhamnose catabolism (non-phosphorylative pathway) | wikipedia.orgnih.govqmul.ac.uk |

Role as a Metabolic Intermediate in Non-Human Organisms and Systems

This compound serves as a pivotal, albeit transient, metabolic intermediate in the L-rhamnose catabolic pathway of various non-human organisms, particularly in fungi and a limited number of bacterial species. frontiersin.orgresearchgate.netnih.gov This oxidative, non-phosphorylative pathway stands in contrast to the more common phosphorylated pathway found in bacteria like Escherichia coli. researchgate.netresearchgate.netnih.gov Organisms known to utilize this non-phosphorylative pathway include the ascomycete fungus Aspergillus niger, Aureobasidium pullulans (formerly Pullularia pullulans), and bacteria such as Azotobacter vinelandii and Sphingomonas sp. frontiersin.orgnih.govresearchgate.net

In this pathway, L-rhamnose is catabolized into pyruvate and L-lactaldehyde through a sequence of four enzymatic reactions. nih.govnih.gov

Oxidation: The pathway initiates with the oxidation of L-rhamnose by L-rhamnose 1-dehydrogenase. This reaction converts the sugar into L-rhamnono-1,5-lactone. nih.gov

Hydrolysis: The L-rhamnono-1,5-lactone, in equilibrium with its 1,4-lactone isomer, is then hydrolyzed to L-rhamnonate by L-rhamnono-1,4-lactonase. nih.govnih.govnih.gov

Dehydration: L-rhamnonate is subsequently converted to L-2-keto-3-deoxyrhamnonate (L-KDR) by the enzyme L-rhamnonate dehydratase. nih.govnih.gov

Aldol Cleavage: Finally, L-KDR aldolase (B8822740) cleaves L-KDR into two smaller molecules: pyruvate and L-lactaldehyde. nih.govnih.gov

The genes encoding these four enzymes are often found clustered together in the genomes of the organisms that utilize this pathway. nih.govnih.gov The entire sequence provides a mechanism for these microorganisms to utilize L-rhamnose, a sugar commonly found in plant pectins, as a source of carbon and energy. frontiersin.orgnih.gov The formation and subsequent hydrolysis of the rhamnonolactone intermediate are therefore essential steps for the complete degradation of L-rhamnose in these biological systems. nih.gov

Table 2: Enzymes of the Non-Phosphorylative L-Rhamnose Catabolic Pathway

| Step | Enzyme | Substrate | Product(s) | Organism Examples | References |

|---|---|---|---|---|---|

| 1 | L-rhamnose 1-dehydrogenase (LraA/LRA1) | L-rhamnose | L-rhamnono-1,5-lactone | Aspergillus niger, Pichia stipitis | nih.govnih.govnih.gov |

| 2 | L-rhamnono-1,4-lactonase (LraB/LRA2) | L-rhamnono-1,4-lactone | L-rhamnonate | Aspergillus niger, Pichia stipitis | nih.govnih.govnih.gov |

| 3 | L-rhamnonate dehydratase (LraC/LRA3) | L-rhamnonate | L-2-keto-3-deoxyrhamnonate | Aspergillus niger, Pichia stipitis | nih.govnih.govnih.gov |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| L-2-keto-3-deoxyrhamnonate (L-KDR) |

| L-lactaldehyde |

| L-rhamnonate |

| L-rhamnono-1,4-lactone |

| L-rhamnono-1,5-lactone |

| L-rhamnose |

| Pyruvate |

Advanced Chemical Synthesis and Derivatization Strategies for Rhamnono 1,5 Lactone

Chemo-Enzymatic Approaches to Rhamnono-1,5-lactone Synthesis

The integration of chemical and enzymatic methods provides powerful and sustainable pathways for synthesizing complex molecules like this compound. nih.gov These chemo-enzymatic strategies leverage the high selectivity of enzymes for specific transformations, often on substrates prepared through traditional chemical synthesis, to generate chiral products with high purity. nih.govmdpi.com

A primary chemo-enzymatic route to sugar lactones involves the selective oxidation of the parent sugar. For instance, D-glucono-1,5-lactone is produced commercially via the oxidation of D-glucose, a reaction that can be catalyzed by the enzyme glucose oxidase. chemicalbook.com Similarly, the synthesis of L-Rhamnono-1,5-lactone can be envisioned through the enzymatic oxidation of L-rhamnose. Enzymes such as L-rhamnose-1-dehydrogenase or whole-cell biocatalysts could perform this transformation. The enzyme L-rhamnono-1,4-lactonase is known to catalyze the hydrolysis of the related L-rhamnono-1,4-lactone, indicating that enzymes capable of acting on rhamnose-derived substrates exist in nature. wikipedia.org

Furthermore, microorganisms are employed for producing specific lactone isomers. For example, different isomers of whisky lactone have been synthesized using bacteria from the Rhodococcus genus, which contain alcohol dehydrogenases (ADHs). researchgate.net The fungus Fusarium oxysporum has also been used to resolve mixtures of lactone enantiomers with high stereoselectivity. researchgate.net These whole-cell biotransformations highlight the potential for developing a direct and highly selective fermentation or biocatalytic process to produce this compound from L-rhamnose, combining microbial metabolism with chemical steps for isolation and purification.

Stereoselective Synthesis of this compound and Analogues

Achieving specific stereochemistry is paramount in the synthesis of bioactive molecules, and several strategies are employed to produce this compound and its analogues with high stereocontrol.

A dominant strategy is the "chiron approach," which utilizes a readily available chiral molecule, or chiron, as the starting material. The inherent stereochemistry of the starting material is carried through the synthetic sequence to define the stereocenters of the final product. For carbohydrate-derived lactones like this compound, common starting materials include other abundant sugars such as D-mannitol, L-ribose, or D-arabinose. mdpi.comscielo.br For example, a stereoselective synthesis of γ-lactones has been demonstrated starting from D-mannitol, where selective protection and deprotection steps preserve the desired stereocenters for the final lactone ring. scielo.br Similarly, the total synthesis of decanolides has been accomplished using L-ribose and L-malic acid as chiral templates. mdpi.com

A second approach involves the use of stereoselective catalysts or reagents. This can include asymmetric hydrogenation, epoxidation, or dihydroxylation reactions that create chiral centers with a high degree of selectivity. In the context of lactone synthesis, engineered enzymes have proven particularly effective. For instance, a carbonyl reductase from Serratia marcescens was modified through directed evolution to catalyze the asymmetric synthesis of various δ-lactones with up to 99% enantiomeric excess. rsc.org Such biocatalytic reductions or oxidations offer a green and efficient alternative to metal-based catalysis for ensuring the correct stereochemistry in the final lactone product. rsc.org

Derivatization Reactions and Synthetic Transformations of this compound

As a versatile synthetic intermediate, this compound can be converted into a variety of other valuable chemical structures.

Conversion to Pyranone Derivatives

This compound can be chemically transformed into pyranone derivatives, which are important structural motifs in many natural products. Methodologies developed for the analogous D-glucono-1,5-lactone are applicable here. Research has demonstrated the successful conversion of D-glucono-1,5-lactone into both α-pyrone and δ-pyrone derivatives. uns.ac.rsjst.go.jp These transformations typically involve a series of reactions that might include elimination, oxidation, and cyclization steps to modify the sugar lactone ring into the unsaturated pyranone system.

Synthesis of C-Glycosyl Compounds from Lactone Precursors

C-glycosyl compounds, where the anomeric carbon is linked to an aglycone via a C-C bond, are of significant interest due to their enhanced stability against enzymatic hydrolysis compared to O-glycosides. Sugar lactones like this compound are excellent precursors for their synthesis. iastate.eduresearchgate.net A general and effective method involves the nucleophilic addition of an organometallic reagent (such as an organolithium or Grignard reagent) to the carbonyl group of the protected lactone. iastate.edu This reaction forms a lactol or hemiketal intermediate, which is then subjected to reductive deoxygenation at the anomeric center, typically using a reducing agent like triethylsilane in the presence of a Lewis acid (e.g., BF₃·Et₂O). iastate.edu This two-step sequence allows for the direct formation of a stable C-C bond at the anomeric position, providing access to a wide range of C-glycosyl compounds. iastate.edunih.gov

Table 1: General Procedure for C-Glycoside Synthesis from Lactone Precursors

| Step | Description | Reagents & Conditions | Reference |

| 1 | Nucleophilic Addition | Protected Lactone, Organometallic Reagent (1.5 equiv), Dry THF, -78 °C to 0 °C | iastate.edu |

| 2 | Reductive Deoxygenation | Crude Hemiketal, Triethylsilane (3 equiv), BF₃·Et₂O (3 equiv), Methylene Chloride, -78 °C to room temp. | iastate.edu |

Regioselective Deoxygenation for Deoxy Sugar Precursors

Deoxy sugars are integral components of many biologically active natural products and pharmaceuticals. This compound can serve as a precursor to 2-deoxy sugars through regioselective deoxygenation. A novel and sustainable method has been developed that utilizes UV light to drive the regioselective dealkyloxylation of carbohydrate-derived lactones. acs.org This catalyst- and additive-free photochemical process was successfully applied to a benzylated this compound, yielding the corresponding 2-deoxy lactone precursor with moderate efficiency. acs.org This approach is noted for its high step economy, functional group compatibility, and alignment with green chemistry principles, offering a significant advancement over traditional, often multi-step, deoxygenation methods. acs.org The resulting 2-deoxy lactone can be directly reduced in a one-pot procedure to furnish the final 2-deoxy sugar. acs.org

Formation of Iminosugar Analogues (e.g., D-Rhamnono-1,5-lactam)

Iminosugars are carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. These compounds are potent glycosidase inhibitors with significant therapeutic potential. The corresponding lactam, D-Rhamnono-1,5-lactam, is a key synthetic precursor to iminosugars like D-deoxyrhamnojirimycin. The asymmetric synthesis of D-Rhamnono-1,5-lactam has been successfully achieved. researchgate.net

A general method for converting lactones to lactams involves direct amidation. An operationally simple, one-pot protocol uses the organic base 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to mediate the reaction between a lactone and a diverse range of amine nucleophiles at room temperature. nih.gov This method facilitates the key steps of amidation, alcohol activation, and subsequent cyclization to form the lactam ring in a single vessel. nih.gov This general transformation is applicable to this compound for the synthesis of its corresponding lactam and other N-substituted analogues.

Protective Group Strategies in Lactone Synthesis

The chemical synthesis of this compound, a carbohydrate derivative, necessitates a sophisticated approach to the use of protective groups. These temporary chemical modifications are crucial for masking the numerous hydroxyl (-OH) groups present on the rhamnose backbone, thereby preventing undesired side reactions and enabling regioselective and stereoselective transformations at specific sites. The selection of an appropriate protective group strategy is paramount to achieving high yields and purity of the target lactone.

In the context of carbohydrate chemistry, the primary hydroxyl group is generally the most reactive due to steric accessibility, allowing for its selective protection using bulky reagents. wiley-vch.de The secondary hydroxyl groups exhibit more subtle differences in reactivity, which can be exploited for selective functionalization. wiley-vch.de The synthesis of this compound involves the strategic protection of these hydroxyl groups to facilitate the desired lactonization.

Commonly employed protective groups in carbohydrate synthesis, and by extension applicable to this compound synthesis, can be categorized into several main types:

Ester Groups: Acetyl (Ac) and benzoyl (Bz) groups are frequently used to protect hydroxyl functions. nih.gov They are typically introduced using the corresponding acid anhydride (B1165640) or acid chloride in the presence of a base like pyridine. nih.gov Ester groups are known for their stability under a range of conditions and can be removed by basic hydrolysis. The acetyl group is one of the most commonly used protecting groups in carbohydrate chemistry.

Ether Groups: Benzyl (B1604629) (Bn) ethers are widely utilized as "permanent" protecting groups due to their stability to both acidic and basic conditions. wiley-vch.de Their removal is typically achieved through catalytic hydrogenation. wiley-vch.de Other ether-based protecting groups include methyl (Me) ethers, which require harsher conditions for cleavage, such as treatment with boron tribromide (BBr₃).

Acetal and Ketal Groups: These are particularly useful for the simultaneous protection of diol systems. For instance, isopropylidene groups can be installed using acetone (B3395972) under acidic conditions to protect vicinal cis-diols. Benzylidene acetals, formed from benzaldehyde, are often used to protect 4,6-diols in pyranose rings. pearson.com The formation of these cyclic acetals can also help to constrain the conformation of the sugar ring, which can influence the stereochemical outcome of subsequent reactions. nih.gov

Silyl (B83357) Ethers: Bulky silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are particularly effective for the regioselective protection of the less sterically hindered primary hydroxyl group. nih.gov The relative stability of different silyl ethers allows for their selective removal, a strategy that has been refined into techniques like the Regioselective Silyl Exchange Technology (ReSET). nih.gov

The synthesis of a specific lactone like this compound would involve a carefully planned sequence of protection and deprotection steps. For example, a strategy might involve the selective protection of the primary hydroxyl group with a bulky silyl ether, followed by the protection of the remaining secondary hydroxyls with a more robust group like benzyl ethers. Subsequent selective deprotection and oxidation would then lead to the formation of the desired lactone ring. The choice of protecting groups is also critical in influencing the stereoselectivity of glycosylation reactions, should the lactone be used as a building block for more complex oligosaccharides. nih.gov

Enzymological and Mechanistic Investigations of Rhamnono 1,5 Lactone Interactions

Structural Biology of Enzymes Interacting with Rhamnono-1,5-lactone

The three-dimensional architecture of enzymes provides critical insights into their function, specificity, and mechanism. High-resolution structural data is fundamental for a detailed analysis of enzyme-substrate interactions.

L-Rhamnose Dehydrogenase (RhaDH) is a key enzyme in the non-phosphorylative metabolic pathway of L-rhamnose, catalyzing the oxidation of L-rhamnose to L-rhamnono-1,4-lactone. nih.govscilit.comresearchgate.net This enzyme is a member of the large and functionally diverse short-chain dehydrogenases/reductases (SDR) superfamily. researchgate.netmdpi.com

The crystal structure of RhaDH from the bacterium Azotobacter vinelandii has been extensively studied. nih.gov Researchers have determined its structure in various states, including a ligand-free (apo) form, as well as complexes bound to cofactors (NAD+, NADP+) and the substrate (L-rhamnose). nih.govresearchgate.net These structures have been resolved at high resolutions, ranging from 1.6 Å to 2.4 Å, allowing for detailed atomic-level analysis. nih.govresearchgate.net For instance, the crystal structures of the A. vinelandii RhaDH have been solved in ligand-free, NAD+-bound, NADP+-bound, and L-rhamnose- and NAD+-bound forms at 1.9, 2.1, 2.4, and 1.6 Å resolution, respectively. nih.govresearchgate.net The subsequent enzyme in this pathway, L-rhamnono-γ-lactonase, which hydrolyzes the lactone ring, has also been identified and is crucial for the continuation of L-rhamnose metabolism. researchgate.netmdpi.com

Structural analysis of A. vinelandii RhaDH has illuminated the basis for its substrate and cofactor specificity. nih.gov The binding of the cofactor NADP+ is preferred over NAD+ due to significant interactions between the enzyme and the 2'-phosphate group of NADP+, an interaction absent with the 2'-hydroxyl group of NAD+. nih.govresearchgate.net

Substrate recognition is highly specific. nih.gov The active site of RhaDH recognizes key features of the L-rhamnose molecule through specific amino acid residues. nih.govresearchgate.netrcsb.org Hydrogen bonds are formed with the C5-OH group, while the C6-methyl group of L-rhamnose engages in hydrophobic contact with the enzyme. nih.govscilit.comresearchgate.netrcsb.org These precise interactions are responsible for the enzyme's ability to distinguish L-rhamnose from other sugars and are a determining factor in its substrate specificity compared to other aldose 1-dehydrogenases within the SDR superfamily. nih.govresearchgate.netrcsb.org

Enzyme Kinetics and Catalytic Mechanisms

Enzyme kinetics provides quantitative measures of catalytic efficiency and substrate affinity, which are essential for understanding the enzyme's role in metabolic pathways.

The catalytic efficiency of L-Rhamnose Dehydrogenase has been characterized in various organisms. The enzyme from the fungus Aspergillus niger, known as LraA, converts L-rhamnose to L-rhamnono-γ-lactone. mdpi.comdntb.gov.uanih.gov Kinetic analysis of A. niger LraA revealed a Michaelis constant (K_m) of 2.1 mM for L-rhamnose and a catalytic rate constant (k_cat) of 133 s⁻¹, resulting in a catalytic efficiency (k_cat/K_m) of 63.3 s⁻¹mM⁻¹. mdpi.comresearchgate.net Another characterized RhaD from the archaeon Thermococcus acidophilum (Ta_RhaD) showed a K_m of 0.46 mM for L-rhamnose and a k_cat of 22.4 s⁻¹ (1,341.3 min⁻¹). researchgate.net These kinetic parameters highlight the enzymes' strong affinity and high turnover rate for L-rhamnose.

Table 1: Kinetic constants of L-Rhamnose Dehydrogenase from various microbial sources for the substrate L-rhamnose. Data sourced from published studies. mdpi.comresearchgate.net n.d. = not determined.

Enzymes in the L-rhamnose pathway can exhibit a range of substrate specificities. The L-Rhamnose Dehydrogenase LraA from A. niger is highly specific for L-rhamnose. mdpi.comresearchgate.net When tested against 13 different sugars, it showed significant activity only with L-rhamnose (63.4 U·mg⁻¹). mdpi.com A much lower activity, approximately 55-fold less, was detected with L-fucose (1.15 U·mg⁻¹), and no activity was observed with the other tested aldose and ketose sugars. mdpi.com This high degree of specificity indicates that LraA has evolved for a dedicated function in fungal L-rhamnose catabolism. mdpi.comdntb.gov.uanih.govresearchgate.netaalto.fi In contrast, some bacterial L-rhamnose dehydrogenases have demonstrated a broader substrate range, with activity reported on L-lyxose and L-mannose in addition to L-rhamnose. researchgate.net

Rational Enzyme Engineering for Modified this compound Metabolic Pathways

The detailed structural and kinetic understanding of enzymes in the L-rhamnose pathway provides a solid foundation for rational enzyme engineering. nih.gov By making targeted changes to the amino acid sequence, it is possible to alter enzyme properties for biotechnological applications. researchgate.net This approach can create enzymes with improved stability, altered substrate specificity, or modified cofactor preference to construct novel metabolic pathways. nih.govigem.org

A successful example of rational design involves a bacterial L-rhamnose dehydrogenase. researchgate.net Based on sequence alignments and structural data, researchers identified a key residue involved in cofactor binding. researchgate.net By creating a single point mutation (R15T), they were able to modify the enzyme's specificity from a preference for NADP+ to NAD+. researchgate.net Such modifications are crucial for metabolic engineering, where balancing the intracellular redox state (the NAD+/NADH and NADP+/NADPH pools) is essential for maximizing the productivity of a desired compound. Knowledge of the active site architecture can guide mutations to broaden substrate scope or enhance catalytic efficiency for non-native substrates, paving the way for the synthesis of valuable chemicals and biofuels from rhamnose-containing biomass. igem.orgresearchgate.net

Advanced Analytical Methodologies for Rhamnono 1,5 Lactone Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable tools in the chemical analysis of Rhamnono-1,5-lactone, providing detailed information about its atomic and molecular structure. These techniques probe the molecule with electromagnetic radiation and analyze the resulting spectrum to reveal its composition and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural determination of organic molecules like this compound. It provides direct information about the carbon skeleton and the surrounding chemical environment of each atom. bhu.ac.in By analyzing the chemical shifts, coupling constants, and through-space interactions, researchers can confirm the lactone ring size and the stereochemistry of its chiral centers.

In synthesis studies, NMR is used to track the conversion of starting materials, such as D-ribose or D-mannose, through various intermediates to the final lactone product. ufrgs.brresearchgate.net Techniques like ¹H NMR, ¹³C NMR, and two-dimensional NMR (e.g., COSY, HSQC, and NOESY) are employed. For instance, the distinction between five-membered (1,4-lactone) and six-membered (1,5-lactone) rings can be challenging, but 2D NOESY experiments, which detect spatial proximity between protons, can provide definitive evidence for the ring size. ufrgs.br The chemical shifts in ¹³C NMR are also indicative of the ring structure; for example, the carbon signals in six-membered lactones are often shielded compared to their five-membered counterparts. ufrgs.br

The following table summarizes typical NMR chemical shifts for lactone structures, which are critical for their characterization. bhu.ac.inoregonstate.eduoregonstate.edu

| Nucleus | Chemical Environment | Typical Chemical Shift (δ, ppm) |

| ¹³C | Carbonyl (C=O) in Ester/Lactone | 165-190 |

| ¹³C | C-O (Carbon adjacent to ring oxygen) | 60-80 |

| ¹³C | Aliphatic C-C | 10-50 |

| ¹H | CH-O (Proton on carbon bonded to oxygen) | 3.5-5.5 |

| ¹H | Aliphatic CH | 0.8-1.9 |

This table provides generalized data for educational purposes. Actual values for this compound may vary based on solvent and experimental conditions.

Chromatographic Separations in Metabolite and Reaction Product Analysis

Chromatography is a fundamental separation technique essential for isolating this compound from complex mixtures, such as bacterial culture supernatants or the crude output of a chemical synthesis. nih.govnih.gov The choice of chromatographic method depends on the polarity and volatility of the lactone and other components in the mixture.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method. researchgate.net For polar compounds like this compound, Hydrophilic Interaction Chromatography (HILIC) is particularly effective. nih.govnih.gov HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, allowing for the retention and separation of water-soluble compounds. nih.gov Reversed-Phase Liquid Chromatography (RPLC), which uses a nonpolar stationary phase (like C18) and a polar mobile phase, is another common approach, valued for its robustness and wide applicability in metabolomics. nih.govnih.gov

Gas Chromatography (GC) is suitable for analyzing volatile or semi-volatile compounds and is often used for lactones, which can contribute to the aroma profiles of products like wine. researchgate.netnih.gov For non-volatile compounds, a derivatization step may be required to increase their volatility before GC analysis.

The table below outlines various chromatographic techniques applicable to lactone analysis.

| Technique | Stationary Phase Principle | Typical Application for Lactones | Coupled Detector |

| Reversed-Phase LC (RPLC) | Nonpolar (e.g., C18) | Separation from complex aqueous mixtures (metabolomics). nih.gov | Mass Spectrometry (MS), UV |

| Hydrophilic Interaction LC (HILIC) | Polar (e.g., silica, amino) | Analysis of polar metabolites in central carbon metabolism. nih.gov | Mass Spectrometry (MS) |

| Gas Chromatography (GC) | Varies (e.g., polysiloxane) | Analysis of volatile lactones; quantification in food and beverages. researchgate.netnih.gov | Mass Spectrometry (MS), Flame Ionization (FID) |

Mass Spectrometry for Identification and Quantification in Complex Mixtures

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for both the identification and quantification of this compound. nih.gov When coupled with a separation technique like HPLC or GC (LC-MS or GC-MS), it becomes a powerful platform for analyzing complex biological samples. springernature.comiomcworld.com

For identification, MS provides the precise molecular weight of the compound, which helps in confirming its elemental formula. Tandem mass spectrometry (MS/MS), often involving collision-induced dissociation (CID), fragments the parent ion into smaller, characteristic product ions. springernature.com This fragmentation pattern acts as a structural fingerprint, allowing for the unambiguous identification of the molecule, even helping to distinguish between isomers that are difficult to separate chromatographically. nih.govspringernature.com

For quantification, techniques like Stable Isotope Dilution Analysis (SIDA) coupled with GC-MS or LC-MS offer high precision and accuracy. nih.gov This involves adding a known amount of a stable, isotopically labeled version of this compound as an internal standard to the sample. Since the labeled standard behaves almost identically to the natural compound during extraction and analysis, it allows for very accurate measurement of the analyte's concentration. nih.gov

| MS Technique | Primary Function | Relevance to this compound Research |

| Electrospray Ionization (ESI) | Creates ions from molecules in solution. | Soft ionization method suitable for polar molecules like lactones for LC-MS analysis. nih.gov |

| Gas Chromatography-MS (GC-MS) | Separates and identifies volatile compounds. | Quantification and identification of lactones in complex matrices. researchgate.netiomcworld.com |

| Tandem MS (MS/MS) | Structural elucidation through fragmentation. | Provides structural confirmation and helps differentiate isomers. nih.govspringernature.com |

| Triple Quadrupole MS (QqQ-MS) | Highly selective quantification. | Used for targeted analysis and precise quantification in complex samples. researchgate.net |

Development of Biosensors for this compound Detection

While established analytical methods provide robust detection, there is growing interest in developing biosensors for rapid, specific, and potentially real-time monitoring of key biological molecules. umn.edu A biosensor typically combines a biological recognition element with a physicochemical transducer to generate a measurable signal upon binding to the target analyte. mdpi.com

For lactones involved in cell-to-cell communication, such as N-acyl-homoserine lactones (AHLs), whole-cell biosensors have been developed. nih.gov These often use a genetically modified bacterium that produces a reporter protein (e.g., fluorescent or colorimetric) in the presence of the target lactone. nih.gov Such a system could potentially be adapted for the detection of this compound if a specific biological receptor is identified and integrated into a reporter strain.

Another emerging approach involves the use of nanomaterials. For example, photoluminescence-based biosensors using functionalized zinc oxide (ZnO) nanoparticles have been developed for detecting other lactones. rsc.orgscispace.com These sensors show changes in their light-emitting properties upon interaction with the target molecule. rsc.org The key challenges in developing a biosensor for this compound include ensuring high specificity to distinguish it from similar molecules, achieving a low limit of detection, and ensuring reliability in complex biological fluids. umn.edumdpi.com

| Component | Description | Potential Implementation for this compound |

| Bioreceptor | A biological component that specifically binds the target. | A specific enzyme or receptor protein that interacts with this compound. |

| Transducer | Converts the binding event into a measurable signal. | Electrochemical, optical (e.g., fluorescence, photoluminescence), or piezoelectric. mdpi.comrsc.org |

| Signal Output | The processed signal that is displayed. | A change in color, light intensity, or electrical current. |

Future Research Directions and Applications in Advanced Chemical Biology

Metabolic Engineering for Enhanced Bioproduction or Biotransformation Pathways

Metabolic engineering offers a powerful platform for the sustainable production of valuable chemicals by harnessing the catalytic power of microorganisms. sciepublish.comnih.gov The bioproduction of L-rhamnono-1,5-lactone is a promising area for such engineering efforts. In certain fungi, such as Aspergillus niger, L-rhamnose is metabolized through a non-phosphorylated pathway where the first step is the conversion of L-rhamnose to L-rhamnono-γ-lactone, catalyzed by L-rhamnose dehydrogenase (LraA). researchgate.net This existing pathway provides a foundational blueprint for engineering enhanced production strains.

Future research will likely focus on transplanting and optimizing this fungal pathway into robust industrial host organisms like Escherichia coli or Saccharomyces cerevisiae, which are well-characterized and amenable to genetic manipulation. frontiersin.org Key strategies would involve:

Pathway transplantation: Heterologous expression of the L-rhamnose dehydrogenase gene (e.g., LraA) in a suitable microbial chassis.

Precursor supply enhancement: Overexpression of genes involved in the biosynthesis of L-rhamnose precursors to increase the metabolic flux towards the desired product.

Elimination of competing pathways: Deletion of genes responsible for catabolizing L-rhamnose through alternative pathways or converting the lactone product into other metabolites. researchgate.net

Optimization of cultivation conditions: Fine-tuning fermentation parameters such as pH, temperature, and nutrient supply to maximize the yield and titer of rhamnono-1,5-lactone. nih.gov

These efforts could transform the production of this compound from a laboratory-scale synthesis into a viable industrial biomanufacturing process.

| Engineering Strategy | Target Gene/Process | Rationale | Potential Host Organism |

| Heterologous Expression | Fungal L-rhamnose dehydrogenase (LraA) | Introduce the key enzyme for lactone synthesis into an industrial host. researchgate.net | E. coli, S. cerevisiae |

| Pathway Optimization | Endogenous sugar transporters | Engineer transporters for efficient uptake of L-rhamnose substrate. | E. coli, S. cerevisiae |

| Knockout of Competing Pathways | L-rhamnose isomerase (rhaA) | Prevent the degradation of L-rhamnose through the native bacterial catabolic pathway. researchgate.net | E. coli |

| Cofactor Engineering | NAD+/NADH regeneration systems | Ensure sufficient cofactor supply for the dehydrogenase-catalyzed reaction. | E. coli, S. cerevisiae |

Exploration of Novel Enzymatic Systems for this compound Processing

The discovery and characterization of novel enzymes that can synthesize or modify this compound are crucial for its application. While L-rhamnose dehydrogenase is known to produce a rhamnono-lactone researchgate.net, the broader enzymatic landscape related to this specific compound remains largely unexplored. Future work should focus on identifying and engineering a diverse suite of enzymes for its processing.

Research directions include:

Discovery of Novel Lactonases: Screening of microbial genomes and metagenomic libraries for novel lactonohydrolases or lactone isomerases with activity on this compound. Enzymes from fungi like Fusarium oxysporum are known to hydrolyze various aldonate lactones and could serve as a starting point for protein engineering. nih.gov

Characterization of Lactone-Modifying Enzymes: Identifying enzymes that can perform specific chemical transformations on the lactone ring or its substituents, such as oxidoreductases, to create novel derivatives. Alcohol dehydrogenases (ADHs) have been used in enzymatic cascades to produce other δ-lactones and could be explored for this purpose. researchgate.netfrontiersin.org

Enzyme Engineering: Applying rational design and directed evolution to existing esterases or lactonases to enhance their specificity and catalytic efficiency for this compound. This could lead to the development of "superbiocatalysts" for industrial applications. nih.gov

| Enzyme Class | Potential Reaction on this compound | Significance | Example Source/Homolog |

| Lactonohydrolase | Ring-opening hydrolysis to L-rhamnonic acid | Production of the corresponding acid; potential for kinetic resolution. nih.gov | Fusarium oxysporum nih.gov |

| Lactone Isomerase | Isomerization (e.g., 1,5-lactone to 1,4-lactone) | Control over ring size and stereochemistry. acs.orgnih.gov | Agrobacterium tumefaciens (Galactaro-lactone isomerase) acs.orgnih.gov |

| Alcohol Dehydrogenase (ADH) | Oxidation/Reduction of hydroxyl groups | Creation of novel keto- or polyol-derivatives. | Comamonas testosteroni, Rhodococcus ruber frontiersin.org |

| Baeyer-Villiger Monooxygenase (BVMO) | Oxidation of a corresponding cyclic ketone | Alternative enzymatic route for lactone synthesis. uniba.it | Acinetobacter calcoaceticus uniba.it |

Development of this compound as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are invaluable intermediates for the asymmetric synthesis of pharmaceuticals and other bioactive compounds. nih.gov this compound, derived from the natural sugar L-rhamnose, is an intrinsically chiral molecule, making it an attractive starting material for complex molecule synthesis. researchgate.net Its structure, featuring a reactive lactone and multiple stereocenters, provides a rich platform for chemical elaboration.

Future research should aim to establish this compound as a versatile chiral synthon by:

Developing Synthetic Methodologies: Exploring ring-opening reactions with various nucleophiles (e.g., amines, alcohols, organometallics) to generate a range of acyclic, stereodefined derivatives.

Synthesizing Bioactive Molecules: Using this compound as a key intermediate in the total synthesis of natural products or novel pharmaceutical analogs. Derivatives of rhamnose are already known to be important components of bacterial polysaccharides and have been used in the synthesis of conjugates for vaccines. researchgate.netnih.gov

Creating Chiral Ligands and Auxiliaries: Transforming the lactone into novel chiral ligands for asymmetric catalysis or chiral auxiliaries to control stereochemistry in other reactions.

| Starting Material | Reaction Type | Potential Product Class | Significance |

| This compound | Nucleophilic Ring Opening (Aminolysis) | Chiral amino-polyols | Intermediates for iminosugars, alkaloids. researchgate.net |

| This compound | Reduction (e.g., with LiAlH₄) | Chiral polyols | Versatile synthons for natural product synthesis. |

| This compound | Grignard Reaction | Acyclic keto-alcohols with new C-C bonds | Access to complex carbon skeletons. researchgate.net |

| This compound | Selective Protection & Functionalization | Selectively modified rhamnose derivatives | Building blocks for oligosaccharides and glycoconjugates. researchgate.net |

Understanding of Lactone Isomerization Dynamics in Biological and Synthetic Systems

Lactones can exist in equilibrium between different ring sizes, most commonly the five-membered (γ) and six-membered (δ) forms. wikipedia.org The specific isomer present can significantly affect the molecule's chemical reactivity and biological activity. For instance, D-glucono-1,5-lactone (a δ-lactone) spontaneously hydrolyzes and isomerizes in solution to form D-gluconic acid and D-glucono-1,4-lactone (a γ-lactone). nih.gov Understanding and controlling the isomerization between this compound and its corresponding 1,4-lactone isomer is a critical area for future research.

Key research questions include:

Non-Enzymatic Isomerization: Quantifying the rate and equilibrium of spontaneous isomerization of this compound under various conditions (pH, temperature, solvent) to predict its stability and behavior in biological and synthetic systems.

Enzymatic Isomerization: Searching for and characterizing specific lactone isomerases. In the catabolism of D-galacturonate, a D-galactaro-δ-lactone isomerase (GLI) was identified that specifically catalyzes the conversion of the δ-lactone to the γ-lactone, a role previously thought to be non-enzymatic. acs.orgnih.govnih.gov A similar "missing enzyme" may exist for rhamnose metabolism in certain organisms, and its discovery would provide precise biological control over the isomeric form.

| Isomerization Type | Key Characteristics | Controlling Factors | Implications |

| Non-Enzymatic | Spontaneous, equilibrium-driven process. nih.gov | pH, temperature, solvent. | Affects product purity and stability in bioprocesses and chemical reactions. |

| Enzymatic | Highly specific, rate-accelerated, stereocontrolled. nih.gov | Presence and activity of a specific lactone isomerase. | Enables precise biological production of a single desired isomer. |

Application of Computational Chemistry and Modeling for Reaction Pathways and Enzyme Design

Computational chemistry and molecular modeling have become indispensable tools in modern chemical biology, allowing for the prediction of reaction mechanisms and the de novo design of novel enzymes. nih.govresearchgate.net These in silico approaches can significantly accelerate research on this compound.

Future computational studies could focus on:

Elucidating Reaction Mechanisms: Using quantum mechanics/molecular mechanics (QM/MM) methods to model the catalytic mechanism of L-rhamnose dehydrogenase, providing insights into its substrate specificity and paving the way for rational enzyme engineering. muni.cz

De Novo Enzyme Design: Employing computational protein design software (e.g., Rosetta) and new machine learning platforms to design novel enzymes from scratch. eurekalert.org This could be used to create custom biocatalysts that perform specific transformations on the this compound scaffold, such as a highly efficient and specific hydrolase or isomerase. bakerlab.org

Substrate Docking and Screening: Virtually screening large libraries of existing enzymes (e.g., esterases, lipases) to identify candidates that may possess promiscuous activity towards this compound, thus prioritizing experimental efforts.

Modeling Isomerization Pathways: Calculating the energy landscapes for the interconversion of lactone isomers to predict their relative stabilities and the energy barriers for isomerization, complementing experimental studies. researchgate.net

| Computational Method | Application to this compound System | Expected Outcome |

| Molecular Docking | Screen existing enzymes for binding affinity to this compound. | Identification of promising enzyme candidates for experimental testing. muni.cz |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model the transition state of the L-rhamnose dehydrogenase reaction. | Detailed understanding of the catalytic mechanism for rational engineering. muni.cz |

| Molecular Dynamics (MD) Simulations | Simulate the dynamics of an enzyme's active site with the lactone bound. | Insights into substrate binding, product release, and conformational changes. nih.gov |

| De Novo Enzyme Design (e.g., Rosetta, PLACER) | Design a novel protein scaffold to catalyze a specific reaction (e.g., hydrolysis, isomerization). | Creation of custom biocatalysts with tailored functions for this compound. eurekalert.orgbakerlab.org |

Q & A

Q. What are the standard methods for synthesizing and purifying Rhamnono-1,5-lactone in laboratory settings?

- Methodological Answer : this compound can be synthesized via enzymatic oxidation of L-rhamnose using dehydrogenases (e.g., glucose dehydrogenase, EC 1.1.5.9), producing the lactone and hydrogen peroxide as a byproduct . Purification typically involves recrystallization from ethanol or aqueous solutions, followed by TLC (≥98% purity) and NMR validation . For example, D-glucono-1,5-lactone synthesis employs glucose oxidase (EC 1.1.3.4) under aerobic conditions, a method adaptable to rhamnose derivatives .

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- X-ray crystallography : Resolve lactone ring conformation and stereochemistry, as demonstrated for D-xylono-1,5-lactone (orthorhombic crystal system, space group P2₁2₁2₁) .

- NMR spectroscopy : Key signals include δ ~170 ppm (C=O of lactone) in -NMR and δ ~5.0 ppm (anomeric proton) in -NMR .

- FT-IR : Lactone carbonyl stretching vibrations at ~1750–1770 cm⁻¹ .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with refractive index or UV detection (210 nm) is preferred. For enzymatic assays, coupling with dehydrogenases (e.g., xylono-1,5-lactonase, EC 3.1.1.110) allows spectrophotometric quantification via NADH production at 340 nm .

Advanced Research Questions

Q. How does this compound interact with metal ions in catalytic or chelation studies?

- Methodological Answer : this compound likely chelates divalent metals (e.g., Zn²⁺, Cd²⁺) via its hydroxyl and carbonyl groups, forming stable complexes. For D-glucono-1,5-lactone, -NMR and FT-IR reveal coordination through the C2 and C3 hydroxyls, with binding constants (logK) ~2.5–3.0 for Zn²⁺ . X-ray powder diffraction of metal-gluconate salts (e.g., Zn(D-gluconate)₂·2H₂O) provides structural analogs for rhamnose derivatives .

Q. What role does this compound play in enzymatic pathways, and how can its activity be inhibited?

- Methodological Answer : In D-xylose metabolism, D-xylono-1,5-lactone is hydrolyzed by xylono-1,5-lactonase (EC 3.1.1.110) to produce xylonate . For inhibition studies, competitive inhibitors (e.g., substrate analogs) can be designed using X-ray structures of enzyme-lactone complexes (e.g., Paracoccus laeviglucosivorans scyllo-inositol dehydrogenase bound to L-glucono-1,5-lactone, PDB: 7VKF) . β-1,4-glucanase inhibition by D-glucono-1,5-lactone in plant grafting assays (IC₅₀ ~1 mM) suggests similar applications for rhamnose derivatives .

Q. How can contradictions in genotoxicity data for lactones be addressed in safety assessments?

- Methodological Answer : Discrepancies arise from assay specificity (e.g., Ames test vs. mammalian cell systems). For D-glucono-1,5-lactone, negative results in E. coli WP2 strains (3 mg/plate) contrast with unresolved concerns in eukaryotic models . Standardize testing using OECD Guidelines 471 (bacterial reverse mutation) and 473 (micronucleus), with metabolic activation (S9 mix) .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.